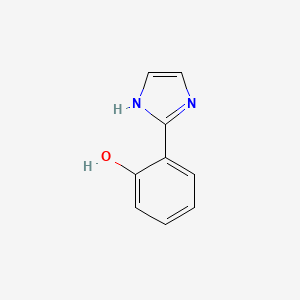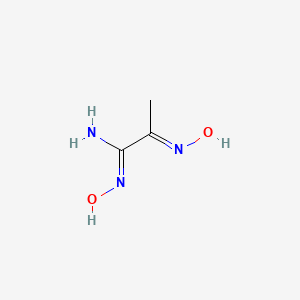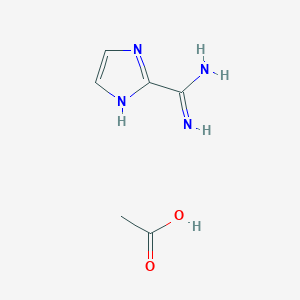
1-苯基-5-((嘧啶-2-硫代)甲基)-1H-1,2,3-三唑-4-羧酸
描述
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of triazole derivatives and has been shown to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
科学研究应用
Antifibrotic Activity
The pyrimidine moiety is known for its wide range of pharmacological activities and is considered a privileged structure in medicinal chemistry . Compounds containing pyrimidine have been reported to exhibit antifibrotic properties . This compound, with its pyrimidine core, could potentially be synthesized and evaluated for its efficacy against fibrosis. In vitro studies could assess its ability to inhibit collagen expression and hydroxyproline content in cell culture mediums, indicating its potential as a novel antifibrotic drug .
Antimicrobial Properties
Pyrimidine derivatives have been recognized for their antimicrobial capabilities . The subject compound could be investigated for its effectiveness against various bacterial and fungal strains. Research could focus on determining its minimum inhibitory concentration (MIC) and its mechanism of action in disrupting microbial cell processes .
Antiviral Applications
The compound’s pyrimidine structure suggests it may have antiviral activities . It could be studied for its potential to inhibit viral replication or interfere with virus-cell binding. Such studies would be particularly relevant in the context of emerging viral diseases and the search for new antiviral agents .
Antitumor Potential
Pyrimidine derivatives are also known to have antitumor effects . The compound could be part of oncological research, where its cytotoxicity against various cancer cell lines could be assessed. Research could also explore its role in apoptosis induction and cell cycle arrest in malignant cells .
Chemical Biology and Medicinal Chemistry
In chemical biology, this compound could serve as a building block for the construction of novel heterocyclic compound libraries with potential biological activities. Its synthesis and incorporation into larger molecules could lead to the discovery of new drugs with improved pharmacokinetic and pharmacodynamic profiles .
Synthesis of Novel Derivatives
The compound’s structure allows for the possibility of creating a range of derivatives. These derivatives could then be screened for a variety of biological activities, potentially leading to the development of new therapeutic agents. The modifications could include changes to the pyrimidine ring or the triazole moiety to enhance activity or specificity .
Pharmacophore Development
Given its structural complexity, the compound could act as a pharmacophore in drug design. It could be used to map the essential features required for the biological activity of a molecule, aiding in the design of more effective drugs with targeted actions .
Biochemical Assays
Lastly, the compound could be utilized in biochemical assays as an inhibitor or activator of certain enzymes or receptors. Its interaction with biological targets could provide insights into the molecular mechanisms underlying various diseases and help identify potential therapeutic targets .
作用机制
Target of Action
The primary target of this compound is the AMPA-type ionotropic glutamate receptors . These receptors play a crucial role in the fast excitatory synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a noncompetitive antagonist of the AMPA receptors . It inhibits the AMPA-induced increases in intracellular free calcium ion concentration . This inhibition disrupts the normal functioning of the AMPA receptors, leading to a decrease in the excitatory synaptic transmission .
Biochemical Pathways
The antagonistic action of this compound on the AMPA receptors affects the glutamatergic neurotransmission pathway . Glutamate is the primary excitatory neurotransmitter in the brain, and its action is mediated through the AMPA receptors. By inhibiting these receptors, the compound reduces the overall excitatory synaptic transmission .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and a half-life suitable for therapeutic applications .
Result of Action
The primary result of the compound’s action is a reduction in seizure activity, as demonstrated in rodent models of epilepsy . This suggests that the compound could potentially be developed into a novel antiepileptic agent .
Action Environment
: Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. : Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy.
属性
IUPAC Name |
1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-13(21)12-11(9-22-14-15-7-4-8-16-14)19(18-17-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBDRMAFUVEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1417666.png)


![(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B1417670.png)


![2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1417676.png)
![2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417678.png)
![3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417679.png)



![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)
